Bienvenue dans la boutique en ligne BenchChem!

2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

MRP1 inhibition multidrug resistance reversal daunomycin accumulation assay

2-(Benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1793859-50-3) is a synthetic pyrrolo[3,2-d]pyrimidin-4-one derivative that emerged as a lead compound in a screening program for selective multidrug-resistance-associated protein 1 (MRP1/ABCC1) inhibitors. The compound belongs to a series of pyrrolopyrimidines evaluated for their ability to reverse multidrug resistance (MDR) by inhibiting MRP1-mediated drug efflux, a major obstacle in cancer chemotherapy.

Molecular Formula C27H23N3O2S
Molecular Weight 453.56
CAS No. 1793859-50-3
Cat. No. B2965704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
CAS1793859-50-3
Molecular FormulaC27H23N3O2S
Molecular Weight453.56
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5
InChIInChI=1S/C27H23N3O2S/c1-32-22-14-12-19(13-15-22)17-30-26(31)25-24(23(16-28-25)21-10-6-3-7-11-21)29-27(30)33-18-20-8-4-2-5-9-20/h2-16,28H,17-18H2,1H3
InChIKeyWKYGEPGJBUXFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1793859-50-3): Core Identity and Pharmacological Class


2-(Benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS 1793859-50-3) is a synthetic pyrrolo[3,2-d]pyrimidin-4-one derivative that emerged as a lead compound in a screening program for selective multidrug-resistance-associated protein 1 (MRP1/ABCC1) inhibitors [1]. The compound belongs to a series of pyrrolopyrimidines evaluated for their ability to reverse multidrug resistance (MDR) by inhibiting MRP1-mediated drug efflux, a major obstacle in cancer chemotherapy [2]. Its chemical structure features a benzylthio group at the 2-position, a 4-methoxybenzyl substituent at the 3-position, and a phenyl ring at the 7-position of the fused pyrrolo[3,2-d]pyrimidine scaffold, which collectively define its potency and selectivity profile relative to in-class analogues [1].

Why Simple Replacement of 2-(Benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Is Not Feasible


Within the pyrrolo[3,2-d]pyrimidin-4-one chemotype, minor structural alterations—particularly at the 4- and 7-positions—profoundly alter both the potency and the selectivity window between MRP1 and P-glycoprotein (P-gp) [1]. For instance, replacement of the benzylthio group at the 4-position with an amine side chain (e.g., phenethylpiperazine) was shown to retain activity but introduced different metabolic liabilities, while modifications at the 7-position nitrile group yielded analogues with superior pharmacokinetic profiles [1]. Because the target compound possesses a unique combination of substituents (benzylthio at C-2, 4-methoxybenzyl at N-3, and a phenyl at C-7), its exact selectivity and potency fingerprint cannot be assumed for other in-class compounds; thus, generic substitution with a different pyrrolopyrimidine would risk losing target selectivity, altering off-target liability, or compromising the eventual in vivo efficacy [1].

Quantitative Differentiation Evidence for 2-(Benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


MRP1 Inhibitory Potency: IC50 of 3.9 µM Against MRP1-Expressing COR.L23/R Cells

The target compound (referred to as compound 4 in the original SAR study) inhibits MRP1-mediated daunomycin efflux with an IC50 of 3.9 µM in the COR.L23/R human lung cancer cell line, which overexpresses MRP1 [1]. In the same assay, the compound shows an IC50 greater than 50 µM against P-glycoprotein (P-gp) in the EMT6/AR1.0 cell line, yielding a selectivity index of >12.8-fold for MRP1 over P-gp [1]. By comparison, the dual P-gp/MRP1 inhibitor quinazolinone analogue 3 (from a preceding series) displays IC50 values of 0.69 µM against MRP1 and 9.63 µM against P-gp, representing a selectivity window of only ~14-fold but with less absolute selectivity for MRP1 [2]. The target compound therefore offers a cleaner tool for dissecting MRP1-dependent resistance mechanisms without confounding P-gp inhibition.

MRP1 inhibition multidrug resistance reversal daunomycin accumulation assay

Impact of 4-Position Modification: Benzylthio vs. Phenethylpiperazine Side Chain

Systematic SAR at the 4-position of the pyrrolo[3,2-d]pyrimidine scaffold revealed that replacement of the benzylthio group (as present in the target compound) with a phenethylpiperazine side chain yielded a compound with comparable MRP1 inhibitory potency (IC50 = 0.955 µM) but introduced a basic amine centre that may alter pharmacokinetic properties [1]. The target compound's benzylthio group therefore represents a distinct chemical space that avoids the metabolic and solubility liabilities associated with basic amine side chains, while maintaining low-micromolar MRP1 potency [1].

SAR 4-position substitution MRP1 potency

7-Position Nitrile in Lead vs. Phenyl in Target: Selectivity Implications

The lead compound 4 in the published series bears a nitrile group at the 7-position, whereas the target compound 2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one contains a phenyl substituent [1]. The original SAR study demonstrated that modifications at the 7-position (e.g., conversion of nitrile to amides) can significantly enhance pharmacokinetic properties without compromising MRP1 activity [1]. Although direct MRP1 potency data for the 7-phenyl analogue are not reported in the same publication, the class-level inference is that a phenyl group at this position may further differentiate the compound's selectivity and in vivo behavior relative to the nitrile-containing lead [1].

7-position substitution SAR selectivity

Selectivity Against Other ABC Transporters: BCRP (ABCG2)

In addition to sparing P-gp, the pyrrolopyrimidine series to which the target compound belongs was evaluated against breast cancer resistance protein (BCRP/ABCG2) and showed only moderate inhibition [1]. While specific IC50 values for the target compound against BCRP are not disclosed, the class-level observation that pyrrolo[3,2-d]pyrimidines are weak BCRP inhibitors suggests that the target compound is likely to exhibit a favorable selectivity profile against this third major resistance transporter [1].

ABC transporter selectivity BCRP inhibition drug resistance

High-Impact Application Scenarios for 2-(Benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one


Use as a Selective MRP1 Chemical Probe in Oncology Research

The compound's >12.8-fold selectivity for MRP1 over P-gp makes it an ideal chemical probe for dissecting MRP1-mediated drug resistance in cancer cell lines, as demonstrated in the original COR.L23/R model [1]. It enables researchers to attribute changes in chemosensitivity specifically to MRP1 inhibition without the confounding effects of P-gp modulation.

Lead Optimization Scaffold for Next-Generation MRP1 Inhibitors

The benzylthio group at the 4-position provides a neutral, non-basic motif that can be replaced with diverse amines (e.g., phenethylpiperazine) to modulate potency and pharmacokinetics, as shown in the SAR study [1]. The target compound serves as a versatile starting point for medicinal chemistry campaigns aiming to improve metabolic stability or oral bioavailability.

In Vivo Proof-of-Concept Studies in Xenograft Models

The original publication demonstrated that selected pyrrolopyrimidine analogues increase the sensitivity of tumor-bearing nude mice to vincristine, validating the in vivo relevance of MRP1 inhibition [1]. The target compound, as the lead molecule, represents the validated chemotype for such xenograft efficacy studies.

Selectivity Profiling in Multi-Transporter Cellular Assays

Given the compound's weak activity against BCRP and P-gp, it can be employed in cellular assays expressing multiple ABC transporters to selectively block MRP1-mediated transport, facilitating the study of individual transporter contributions to drug disposition and resistance [1].

Quote Request

Request a Quote for 2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.